2-Hydroxycarbazole

Beschreibung

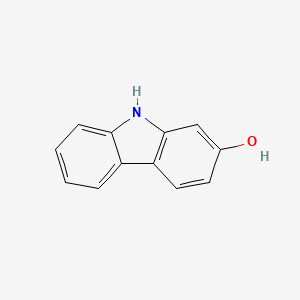

Structure

3D Structure

Eigenschaften

IUPAC Name |

9H-carbazol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-7,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPGDZPXOZATKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50235340 | |

| Record name | 2-Hydroxycarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-79-3 | |

| Record name | 2-Hydroxycarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxycarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxycarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbazol-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxycarbazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH4E4EQ2YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to 2-Hydroxycarbazole: Basic Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxycarbazole, with the IUPAC name 9H-carbazol-2-ol, is a heterocyclic aromatic organic compound that has garnered significant interest in various scientific fields.[1][2] Its carbazole core, a tricyclic structure containing a nitrogen atom, substituted with a hydroxyl group, imparts unique physicochemical properties that make it a valuable building block in medicinal chemistry, materials science, and organic synthesis.[3] This technical guide provides a comprehensive overview of the fundamental properties and structural characteristics of 2-hydroxycarbazole, tailored for researchers and professionals in drug development and related scientific disciplines.

Basic Properties

2-Hydroxycarbazole is a solid at room temperature, appearing as a beige to light brown crystalline powder.[1] Its core physical and chemical properties are summarized in the table below, providing a quick reference for experimental design and analysis.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₉NO | [1][2] |

| Molecular Weight | 183.21 g/mol | [1][2] |

| Melting Point | 270-273 °C | [1] |

| Boiling Point | 316.88 °C (estimated) | [1] |

| pKa (predicted) | 10.05 ± 0.30 | [1] |

| CAS Number | 86-79-3 | [1][2] |

| Appearance | Beige to light brown crystalline powder | [1] |

Molecular Structure and Spectroscopic Analysis

The molecular structure of 2-hydroxycarbazole consists of a fused three-ring system with a hydroxyl group at the 2-position. This structure gives rise to a characteristic spectroscopic profile that is crucial for its identification and characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-hydroxycarbazole.

¹H NMR (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.9 | s | 1H | N-H |

| 9.42 | s | 1H | O-H |

| 7.92 | d | 1H | Aromatic H |

| 7.86 | d | 1H | Aromatic H |

| 7.39 | t | 1H | Aromatic H |

| 7.25 | d | 1H | Aromatic H |

| 7.08 | t | 1H | Aromatic H |

| 6.86 | dd | 1H | Aromatic H |

| 6.67 | d | 1H | Aromatic H |

¹³C NMR (DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 154.2 | C-OH |

| 141.1 | Aromatic C |

| 138.9 | Aromatic C |

| 125.8 | Aromatic C |

| 122.5 | Aromatic C |

| 120.1 | Aromatic C |

| 119.3 | Aromatic C |

| 115.8 | Aromatic C |

| 111.5 | Aromatic C |

| 110.8 | Aromatic C |

| 109.9 | Aromatic C |

| 95.8 | Aromatic C |

FT-IR (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3419 | Strong, Broad | N-H Stretch |

| 3051 | Medium | Aromatic C-H Stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C Bending |

| 1450 | Medium | C-N Stretch |

| 1327 | Medium | C-H Deformation |

| 1200-1000 | Strong | C-O Stretch |

| 727 | Strong | Out-of-plane N-H Bending |

UV-Vis Spectroscopy

Studies on carbazole and its derivatives indicate that the absorption maxima are influenced by the solvent and substitution pattern. For carbazole in ethanol, an absorption peak is observed at 323 nm.[4] The introduction of a hydroxyl group is expected to cause a bathochromic (red) shift. In ethanol, 2-hydroxycarbazole exhibits an excitation maximum at 290 nm.[5]

Experimental Protocols

Detailed methodologies for the synthesis of 2-hydroxycarbazole are crucial for its application in research and development. Several synthetic routes have been established, with the following being prominent examples.

Photochemical Synthesis from 3-Hydroxy-2'-chloro-diphenylamine

This method offers a continuous and high-throughput route to 2-hydroxycarbazole.

Materials:

-

3-Hydroxy-2'-chloro-diphenylamine

-

Potassium t-butoxide (t-BuOK)

-

Dimethyl sulfoxide (DMSO)

-

Millimeter scale photoreactor with a 365 nm UV-LED light source

-

Argon gas supply

Procedure:

-

Prepare a solution of 3-hydroxy-2'-chloro-diphenylamine and potassium t-butoxide in dimethyl sulfoxide.

-

Purge the photoreactor system with argon.

-

Continuously feed the solution into the millimeter scale photoreactor.

-

Irradiate the flowing solution with the 365 nm UV-LED.

-

The product, 2-hydroxycarbazole, is formed via photochemical intramolecular cyclization.

-

Collect the output from the reactor and purify the product using appropriate chromatographic techniques.

Synthesis via Borsche-Drechsel Cyclization

This classical method involves the synthesis of a tetrahydrocarbazole intermediate followed by dehydrogenation.

Step 1: Synthesis of 2-Hydroxy-1,2,3,4-tetrahydrocarbazole

-

React p-aminophenol with cyclohexanone to form the corresponding hydrazone.

-

The resulting hydrazone is then subjected to an acid-catalyzed cyclization, in a reaction analogous to the Fischer indole synthesis, to yield 2-hydroxy-1,2,3,4-tetrahydrocarbazole.

Step 2: Dehydrogenation to 2-Hydroxycarbazole

-

The 2-hydroxy-1,2,3,4-tetrahydrocarbazole intermediate is dehydrogenated to form the aromatic carbazole ring system.

-

This can be achieved by heating with a catalyst such as palladium on carbon in a high-boiling solvent like diphenyl ether.[6]

Chemoselective N-Alkylation

This protocol allows for the selective modification of the nitrogen atom in the carbazole ring.

Materials:

-

2-Hydroxycarbazole

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF)

-

Dimethylformamide (DMF)

-

Alkylating agent (e.g., alkyl halide)

-

Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, suspend sodium hydride in a mixture of THF and DMF.

-

Add 2-hydroxycarbazole to the suspension and stir at room temperature.

-

After the deprotonation is complete (indicated by the cessation of hydrogen evolution), add the alkylating agent dropwise.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction carefully with water and extract the product with an organic solvent.

-

Purify the N-alkylated 2-hydroxycarbazole by column chromatography.

Biological Signaling Pathway

2-Hydroxycarbazole has been identified as a modulator of intracellular calcium signaling. Specifically, it activates the ryanodine receptor (RyR), a calcium release channel located on the membrane of the sarcoplasmic/endoplasmic reticulum.[1]

This activation leads to the release of calcium ions from intracellular stores into the cytosol, thereby increasing the cytosolic calcium concentration. This elevation in intracellular calcium can then trigger a variety of downstream cellular processes, including muscle contraction and neurotransmission.[1] The potency of 2-hydroxycarbazole in activating the ryanodine receptor makes it a valuable tool for studying intracellular calcium signaling.[1]

Conclusion

2-Hydroxycarbazole is a versatile molecule with a rich chemistry and interesting biological activity. Its well-defined structure and spectroscopic properties make it readily identifiable, while established synthetic protocols allow for its preparation and derivatization. The ability of 2-hydroxycarbazole to modulate intracellular calcium signaling pathways highlights its potential as a pharmacological tool and a lead compound in drug discovery efforts. This guide provides a foundational understanding of its core properties, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

- 1. 2-HYDROXYCARBAZOLE CAS#: 86-79-3 [m.chemicalbook.com]

- 2. 2-Hydroxycarbazole | C12H9NO | CID 93551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hydroxycarbazole, 97% | Fisher Scientific [fishersci.ca]

- 4. Absorption [Carbazole] | AAT Bioquest [aatbio.com]

- 5. Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20070197797A1 - Compounds and methods for carbazole synthesis - Google Patents [patents.google.com]

2-Hydroxycarbazole: A Versatile Scaffold in Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxycarbazole, a heterocyclic aromatic compound, has emerged as a molecule of significant interest across various scientific disciplines. Its rigid, planar structure, coupled with the reactive hydroxyl and amine functionalities, makes it a versatile building block for the synthesis of a diverse array of derivatives. This technical guide provides a comprehensive overview of the applications of 2-Hydroxycarbazole in research, with a focus on its synthesis, biological activities, and role in materials science. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its use in laboratory settings.

Chemical Synthesis

The efficient synthesis of 2-Hydroxycarbazole and its derivatives is crucial for its exploration in various research fields. Several methods have been developed, with photochemical synthesis in a continuous flow reactor being a particularly noteworthy advancement.

Photochemical Continuous Flow Synthesis of 2-Hydroxycarbazole

A green and high-throughput method for synthesizing 2-Hydroxycarbazole involves the photochemical intramolecular cyclization of 3-hydroxy-2′-chloro-diphenylamine.[1] This reaction is typically carried out in a millimeter-scale photoreactor under UV-LED irradiation.

Experimental Protocol:

-

Reactor Setup: A self-designed millimeter-scale photoreactor is used, fabricated using techniques like femtosecond laser engraving to ensure precise dimensions and efficient light penetration.

-

Reactant Preparation: A solution of 3-hydroxy-2′-chloro-diphenylamine is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Catalyst Addition: A base catalyst, typically potassium t-butoxide, is added to the reactant solution.

-

Photoreaction: The solution is continuously pumped through the photoreactor, which is illuminated by a 365 nm UV-LED.

-

Reaction Parameters: The residence time of the reactant solution in the photoreactor is a critical parameter. Under optimized conditions, a residence time of approximately 1 minute can yield significant product formation.[1]

-

Product Isolation: The product mixture exiting the reactor is collected and purified using standard techniques like column chromatography to isolate 2-Hydroxycarbazole.

Quantitative Data:

| Parameter | Value | Reference |

| Reactant | 3-hydroxy-2′-chloro-diphenylamine | [1] |

| Solvent | Dimethyl sulfoxide (DMSO) | [1] |

| Catalyst | Potassium t-butoxide | [1] |

| Light Source | 365 nm UV-LED | [1] |

| Residence Time | 1 minute | [1] |

| Yield of 2-Hydroxycarbazole | 31.6% | [1] |

Experimental Workflow:

Caption: Continuous flow photochemical synthesis of 2-Hydroxycarbazole.

N-Alkylation of 2-Hydroxycarbazole

The nitrogen atom of the carbazole ring can be readily alkylated to produce a variety of N-substituted derivatives, which often exhibit distinct biological and physical properties.

Experimental Protocol:

-

Base Treatment: 2-Hydroxycarbazole is treated with a strong base, such as sodium hydride (NaH), in an anhydrous solvent system like a mixture of tetrahydrofuran (THF) and dimethylformamide (DMF).

-

Deprotonation: The NaH deprotonates the nitrogen of the carbazole ring, forming the corresponding sodium salt.

-

Alkylation: An alkylating agent, such as an alkyl halide (e.g., butyl bromide), is added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature for a specified period to allow for the nucleophilic substitution to occur.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by column chromatography.

Biological Applications

2-Hydroxycarbazole and its derivatives have shown promise in several areas of biomedical research, including oncology and microbiology.

Anticancer Activity

Numerous studies have investigated the cytotoxic effects of carbazole derivatives against various cancer cell lines. While specific IC50 values for 2-Hydroxycarbazole are not extensively reported in publicly available literature, data for its derivatives highlight the potential of this scaffold in cancer therapy.

Quantitative Data: Anticancer Activity of Carbazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Carbazole Derivative 14a | Gastric Adenocarcinoma (7901) | 11.8 ± 1.26 | [2] |

| Carbazole Derivative 14a | Human Melanoma (A875) | 9.77 ± 8.32 | [2] |

| Phenylcarbazole Derivative | Human Leukemia (CEM) | 0.01 - 0.1 | [3] |

| Carbazole-dithiocarbamate 12 | Glioma (C6) | 12.2 | [4] |

| Mahanine | Colon Cancer (HCT116) | 25.5 | [4] |

| Mahanine | Cervical Cancer (HeLa) | 24.3 | [4] |

| Pyrido[2,3-a]carbazole 34 | Cervical Cancer (HeLa) | 13.42 | [4] |

Signaling Pathway (Hypothesized):

The precise mechanisms of action for many cytotoxic carbazole derivatives are still under investigation, but potential pathways include the induction of apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.

Caption: Hypothesized apoptotic pathway induced by carbazole derivatives.

Antimicrobial Activity

Carbazole derivatives have also demonstrated significant activity against a range of microbial pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Quantitative Data: Antimicrobial Activity of Carbazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Carbazole-based sulfonamides | S. aureus | 50 | [3] |

| Pyrano[3,2-c]carbazoles | A. niger | 0.49 | [3] |

| Carbazole-azole derivatives | E. faecalis | 2 | [3] |

| Carbazole-azole derivatives | S. aureus | 4 | [3] |

Calcium Mobilization

2-Hydroxycarbazole has been identified as a modulator of intracellular calcium (Ca²⁺) release.[5][6] This activity is of significant interest in studying cellular signaling pathways.

Experimental Protocol for Ca²⁺ Mobilization Assay (General):

-

Cell Culture: A suitable cell line expressing the target receptor (e.g., ryanodine receptor) is cultured in appropriate media.

-

Cell Loading: The cells are loaded with a Ca²⁺-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or microscope.

-

Compound Addition: A solution of 2-Hydroxycarbazole at the desired concentration is added to the cells.

-

Fluorescence Monitoring: The change in fluorescence intensity is monitored over time. An increase in fluorescence indicates a rise in intracellular Ca²⁺ concentration.

-

Data Analysis: The fluorescence data is analyzed to determine the kinetics and magnitude of the Ca²⁺ release.

Signaling Pathway:

2-Hydroxycarbazole has been shown to induce Ca²⁺ release from intracellular stores, such as the endoplasmic reticulum, by acting on specific ion channels like the ryanodine receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel phenylcarbazoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Hydroxycarbazole 97 86-79-3 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydroxycarbazole: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxycarbazole, a heterocyclic aromatic organic compound, has garnered significant interest in the scientific community for its versatile applications, ranging from materials science to medicinal chemistry. This comprehensive technical guide provides an in-depth overview of the discovery, history, and synthesis of 2-Hydroxycarbazole. It details its physicochemical and spectroscopic properties, outlines experimental protocols for its preparation, and explores its biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

2-Hydroxycarbazole (9H-carbazol-2-ol) is a carbazole derivative characterized by a hydroxyl group substituted at the second position of the carbazole core. This structural feature imparts unique chemical reactivity and biological activity to the molecule.[1] Its potential applications span from being a key component in organic electronics, such as organic light-emitting diodes (OLEDs), to serving as a crucial precursor in the synthesis of more complex molecules.[1][2] In the realm of medicinal chemistry, 2-Hydroxycarbazole and its derivatives have demonstrated promising anti-cancer, antimicrobial, and antioxidant properties.[1]

History and Discovery

The history of carbazole chemistry dates back to the 19th century. While the exact date and discoverer of 2-Hydroxycarbazole are not prominently documented in readily available literature, early methods for the synthesis of carbazole derivatives were challenging and often resulted in low yields. A notable early synthesis that could produce hydroxycarbazoles was reported in 1936 by Hoshino and Takiura, which involved a multi-step reaction starting from cyclohexanone. A significant advancement in the direct synthesis of 2-Hydroxycarbazole was patented in 1943, describing a single-operation process from 2-amino-4'-hydroxy diphenyl in the vapor phase at high temperatures (600-800°C) for a very short duration (0.5-5 seconds). This method represented a more direct and potentially more efficient route to the compound at the time.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Hydroxycarbazole is presented in Table 1.

Table 1: Physicochemical Properties of 2-Hydroxycarbazole

| Property | Value | Reference |

| IUPAC Name | 9H-carbazol-2-ol | [3] |

| CAS Number | 86-79-3 | [1][4] |

| Molecular Formula | C₁₂H₉NO | [1][3] |

| Molecular Weight | 183.21 g/mol | [1][3] |

| Appearance | Beige to light brown crystalline powder | [5] |

| Melting Point | 270-273 °C (lit.) | [5][6] |

| Boiling Point | 316.88°C (rough estimate) | [1] |

| pKa | 10.05 ± 0.30 (Predicted) | [1] |

| Solubility | Enhanced solubility in polar solvents due to the hydroxyl group. | [2] |

Spectroscopic Properties

The spectroscopic data for 2-Hydroxycarbazole are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for 2-Hydroxycarbazole (400 MHz, DMSO-d₆)

| Assignment | Chemical Shift (ppm) |

| A (N-H) | 10.9 |

| B (O-H) | 9.42 |

| C | 7.921 |

| D | 7.855 |

| E | 7.386 |

| F | 7.252 |

| G | 7.079 |

| J | 6.863 |

| K | 6.669 |

Data sourced from ChemicalBook.

Table 3: ¹³C NMR Spectroscopic Data for 2-Hydroxycarbazole

| Carbon Environment | Expected Chemical Shift Range (ppm) |

| Aromatic C-O | 150-160 |

| Aromatic C-N | 135-145 |

| Aromatic C-C/C-H | 100-130 |

Infrared (IR) Spectroscopy

The IR spectrum of 2-Hydroxycarbazole exhibits characteristic absorption bands corresponding to its functional groups.

Table 4: Key IR Absorption Bands for 2-Hydroxycarbazole

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3200-3600 | O-H stretch | Broad peak, indicative of the hydroxyl group. |

| 3300-3500 | N-H stretch | Sharp to medium peak for the amine in the carbazole ring. |

| 3000-3100 | Aromatic C-H stretch | Peaks characteristic of aromatic protons. |

| 1600-1450 | Aromatic C=C stretch | Multiple sharp peaks indicating the aromatic rings. |

| 1080-1300 | C-O stretch | Strong peak corresponding to the hydroxyl group's C-O bond. |

Mass Spectrometry (MS)

The mass spectrum of 2-Hydroxycarbazole shows a molecular ion peak corresponding to its molecular weight.

Table 5: Mass Spectrometry Data for 2-Hydroxycarbazole

| m/z | Interpretation |

| 183 | Molecular ion [M]⁺ |

| 154 | Loss of CHO |

| 127 | Further fragmentation |

Synthesis and Experimental Protocols

Several synthetic routes to 2-Hydroxycarbazole have been developed, each with its own advantages and limitations.

Photochemical Synthesis via Intramolecular Arylation

This modern approach offers a green and efficient route to 2-Hydroxycarbazole.

-

Preparation of the Precursor (3-hydroxy-2'-chloro-diphenylamine): The feedstock is synthesized via a thermochemical route using 2-chloroaniline and resorcinol as reactants with phosphoric acid as a catalyst in m-xylene.

-

Photochemical Reaction Setup: A continuous flow photochemical synthesis is performed in a millimeter-scale photoreactor.

-

Reaction Conditions: The precursor, 3-hydroxy-2'-chloro-diphenylamine, is dissolved in anhydrous dimethyl sulfoxide (DMSO). Potassium t-butoxide is added as a catalyst. The solution is then passed through the photoreactor and irradiated with a 365 nm UV-LED.

-

Product Isolation and Yield: Under optimized conditions, this method can achieve a yield of up to 31.6% for 2-hydroxycarbazole with a short residence time.[5][7]

Synthesis from Cyclohexanone

A traditional method for synthesizing the carbazole skeleton is through the Fischer indole synthesis, which can be adapted for 2-Hydroxycarbazole.

-

Formation of Tetrahydrocarbazole Intermediate: The synthesis typically begins with the reaction of cyclohexanone and a substituted phenylhydrazine under acidic conditions to form a phenylhydrazone, which then undergoes cyclization to a tetrahydrocarbazole derivative.

-

Dehydrogenation: The resulting 2-hydroxy-5,6,7,8-tetrahydrocarbazole is then subjected to dehydrogenation to yield 2-Hydroxycarbazole. This can be achieved by heating at high temperatures (e.g., 250°C) in a high-boiling solvent like diphenyl ether.[8]

Historical Synthesis from 2-amino-4'-hydroxy diphenyl

This method, while historically significant, involves harsh conditions.

-

Vapor Phase Reaction: 2-amino-4'-hydroxy diphenyl is vaporized.

-

High-Temperature Cyclization: The vapor is passed through a reaction zone heated to 600-800°C for a very short duration of 0.5-5 seconds, preferably in the absence of oxidizing agents. This high-temperature, short-contact-time process facilitates the intramolecular cyclization to form 2-Hydroxycarbazole.

Biological Activity and Signaling Pathways

2-Hydroxycarbazole exhibits a range of biological activities, making it a molecule of interest for drug development.

Calcium Mobilization via Ryanodine Receptor Activation

2-Hydroxycarbazole is structurally similar to the marine toxin 9-methyl-7-bromoeudistomin, which is known to mobilize intracellular calcium (Ca²⁺).[9] Studies have shown that 2-Hydroxycarbazole induces the release of Ca²⁺ from the sarcoplasmic reticulum by directly activating the ryanodine receptor (RyR), an intracellular calcium release channel.[6] This makes it a potent tool for studying Ca²⁺ signaling pathways.

Potential Anti-Cancer Activity: Apoptosis and Cell Cycle Arrest

While direct studies on 2-Hydroxycarbazole's anti-cancer mechanisms are limited, carbazole derivatives are known to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1]

Apoptosis is often executed by a family of proteases called caspases. A plausible mechanism for 2-Hydroxycarbazole-induced apoptosis would involve the activation of this cascade.

Many anti-cancer agents function by halting the cell cycle, preventing cancer cells from proliferating. The p53 tumor suppressor protein and its downstream target p21 are key regulators of the cell cycle.

Applications

The unique properties of 2-Hydroxycarbazole have led to its use in various fields:

-

Organic Electronics: Its electronic properties make it a valuable material in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.[1][2]

-

Pharmaceuticals: It serves as a scaffold for the synthesis of derivatives with potential therapeutic applications, including anti-cancer and antimicrobial agents.[1]

-

Chemical Synthesis: As a versatile building block, it is used in the synthesis of more complex organic molecules, such as isochromene fused carbazoles.[1][5][6]

Conclusion

2-Hydroxycarbazole is a molecule with a rich history and a promising future. Its straightforward synthesis, coupled with its interesting physicochemical and biological properties, makes it a valuable compound for both academic research and industrial applications. Further elucidation of its mechanisms of action in biological systems will undoubtedly open up new avenues for the development of novel therapeutics and advanced materials. This guide provides a solid foundation for professionals seeking to understand and utilize this versatile compound.

References

- 1. Schematic overview of three pathways of caspase-dependent apoptosis [pfocr.wikipathways.org]

- 2. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]

- 4. 2-Hydroxycarbazole | C12H9NO | CID 93551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ryanodine receptor - Wikipedia [en.wikipedia.org]

- 6. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient continuous synthesis of 2-hydroxycarbazole and 4-hydroxycarbazole in a millimeter scale photoreactor [html.rhhz.net]

- 8. US20070197797A1 - Compounds and methods for carbazole synthesis - Google Patents [patents.google.com]

- 9. Ryanodine receptor calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Hydroxycarbazole: Synthesis, Reactions, and Role in Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxycarbazole, a heterocyclic aromatic compound, has garnered significant attention in organic chemistry and drug development due to its versatile reactivity and intriguing biological activities. This technical guide provides a comprehensive overview of 2-hydroxycarbazole, focusing on its synthesis, key chemical transformations, and its pivotal role as a modulator of intracellular calcium signaling. Detailed experimental protocols for its synthesis and derivatization are presented, alongside a thorough compilation of its physicochemical and spectroscopic properties. A key feature of this guide is the elucidation of the signaling pathway associated with 2-hydroxycarbazole-induced calcium mobilization, visualized through a detailed workflow diagram. This document aims to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry, medicinal chemistry, and drug discovery.

Physicochemical and Spectroscopic Properties of 2-Hydroxycarbazole

2-Hydroxycarbazole is a stable, crystalline solid at room temperature. A summary of its key physical and spectroscopic properties is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉NO | [1][2] |

| Molecular Weight | 183.21 g/mol | [1][2] |

| CAS Number | 86-79-3 | [1][2] |

| Melting Point | 270-273 °C | |

| Appearance | Beige to light brown crystalline powder | [2] |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and alcohols. | |

| UV-Vis Absorption | Studied in concentrated aqueous potassium hydroxide solutions. | |

| InChI | 1S/C12H9NO/c14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-7,13-14H | [3] |

| SMILES | Oc1ccc2c(c1)[nH]c3ccccc23 |

Synthesis of 2-Hydroxycarbazole

The synthesis of 2-hydroxycarbazole can be achieved through various methods. A highly efficient and green approach is the photochemical intramolecular cyclization of 3-hydroxy-2'-chloro-diphenylamine.[4]

Experimental Protocol: Photochemical Synthesis

This protocol describes a continuous-flow synthesis using a millimeter-scale photoreactor, which offers high throughput and short reaction times.[4]

Materials:

-

3-hydroxy-2'-chloro-diphenylamine

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Potassium t-butoxide (t-BuOK)

-

Millimeter-scale photoreactor with a 365 nm UV-LED light source

-

High-performance liquid chromatography (HPLC) system for analysis

Procedure:

-

Prepare a stock solution of 3-hydroxy-2'-chloro-diphenylamine in anhydrous DMSO.

-

Prepare a stock solution of potassium t-butoxide in anhydrous DMSO.

-

Set up the millimeter-scale photoreactor and equip it with a 365 nm UV-LED light source.

-

Using syringe pumps, introduce the reactant and catalyst solutions into the photoreactor at a controlled flow rate to achieve a residence time of 1 minute.

-

Irradiate the reaction mixture with the 365 nm UV-LED as it flows through the reactor.

-

Collect the reaction mixture at the outlet of the reactor.

-

Analyze the product mixture by HPLC to determine the yield of 2-hydroxycarbazole and 4-hydroxycarbazole.

-

Under optimized conditions, a yield of 31.6% for 2-hydroxycarbazole can be achieved.[4]

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system, such as a mixture of hexane and ethyl acetate.

Key Reactions of 2-Hydroxycarbazole

2-Hydroxycarbazole serves as a versatile building block for the synthesis of more complex molecules, primarily through reactions involving its hydroxyl and amine functionalities.

N-Alkylation

The nitrogen atom of the carbazole ring can be readily alkylated under basic conditions. This reaction is crucial for the synthesis of various derivatives with potential biological activities.

Experimental Protocol: N-Alkylation using Sodium Hydride

Materials:

-

2-Hydroxycarbazole

-

Sodium hydride (NaH)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous dimethylformamide (DMF)

Procedure:

-

To a stirred suspension of sodium hydride in a mixture of anhydrous THF and DMF, add a solution of 2-hydroxycarbazole in the same solvent system at 0 °C under an inert atmosphere (e.g., argon).

-

Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the corresponding sodium salt.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

-

Let the reaction proceed at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Synthesis of Isochromene Fused Carbazoles

2-Hydroxycarbazole can be used in condensation reactions to synthesize complex heterocyclic systems, such as isochromene fused carbazoles.[5]

Experimental Protocol: Condensation with Citral

Materials:

-

2-Hydroxycarbazole

-

Citral

-

Titanium(IV) ethoxide (Ti(OEt)₄) or Methylaluminum dichloride (MeAlCl₂) as a catalyst

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

Dissolve 2-hydroxycarbazole and citral in an anhydrous solvent under an inert atmosphere.

-

Add the catalyst (Ti(OEt)₄ or MeAlCl₂) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting isochromene fused carbazole derivative by column chromatography.[5]

Role of 2-Hydroxycarbazole in Calcium Signaling

2-Hydroxycarbazole is recognized for its ability to mobilize intracellular calcium (Ca²⁺) stores, a critical process in cellular signaling. It exerts this effect by directly activating ryanodine receptors (RyRs), which are intracellular calcium release channels located on the membrane of the endoplasmic and sarcoplasmic reticulum.

The activation of RyRs by 2-hydroxycarbazole leads to a rapid efflux of Ca²⁺ from these stores into the cytoplasm. This increase in cytosolic Ca²⁺ concentration can then trigger a multitude of cellular responses, including muscle contraction, neurotransmission, and gene expression. The mechanism is a form of calcium-induced calcium release (CICR), where the initial release of Ca²⁺ can potentiate further release from adjacent RyRs, creating a localized Ca²⁺ "spark" or a propagating Ca²⁺ wave.[6][7]

Signaling Pathway Diagram

References

- 1. 2-Hydroxycarbazole, 97% | Fisher Scientific [fishersci.ca]

- 2. 2-HYDROXYCARBAZOLE CAS#: 86-79-3 [m.chemicalbook.com]

- 3. 2-Hydroxycarbazole | C12H9NO | CID 93551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Efficient continuous synthesis of 2-hydroxycarbazole and 4-hydroxycarbazole in a millimeter scale photoreactor [html.rhhz.net]

- 5. First synthesis of dimethyl-1H-isochromeno[3,4-b]carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ryanodine receptor - Wikipedia [en.wikipedia.org]

- 7. Ryanodine Receptor Projects | Ehrlich Laboratory [medicine.yale.edu]

2-Hydroxycarbazole: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxycarbazole, a heterocyclic aromatic compound, has emerged as a molecule of interest in medicinal chemistry. This technical guide provides an in-depth overview of the current understanding of its potential therapeutic applications, with a primary focus on its anticancer properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development. While the broader class of carbazole derivatives has shown promise in neuroprotection and anti-inflammatory applications, this guide will focus on the data directly pertaining to 2-Hydroxycarbazole where available, and clearly distinguish when the discussion pertains to the wider carbazole family.

Introduction

Carbazole and its derivatives have a rich history in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. The rigid, planar structure of the carbazole nucleus allows it to intercalate with DNA and interact with various enzymatic targets. 2-Hydroxycarbazole, a hydroxylated derivative, presents a unique pharmacological profile due to the presence of the hydroxyl group, which can participate in hydrogen bonding and act as a potential site for metabolic modification. This document aims to consolidate the existing scientific literature on the therapeutic potential of 2-Hydroxycarbazole, providing a foundational resource for further investigation.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of 2-Hydroxycarbazole against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis and modulation of the cell cycle.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the reported 50% inhibitory concentration (IC50) values of 2-Hydroxycarbazole against a panel of human cancer cell lines and a normal intestinal epithelial cell line.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colorectal Carcinoma | 0.34 |

| HTB-26 (MDA-MB-231) | Breast Adenocarcinoma | ~10-50 |

| PC-3 | Prostate Cancer | ~10-50 |

| HepG2 | Hepatocellular Carcinoma | ~10-50 |

| HCEC | Normal Intestinal Epithelium | >50 |

Table 1: IC50 values of 2-Hydroxycarbazole against various cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of 2-Hydroxycarbazole.

Cell Viability Assay (Crystal Violet Staining)

This protocol is adapted from the methodology used to determine the IC50 values presented in Table 1.

Objective: To assess the cytotoxic effect of 2-Hydroxycarbazole on cancer and normal cells.

Materials:

-

Target cell lines (e.g., HCT116, HTB-26, PC-3, HepG2, HCEC)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

2-Hydroxycarbazole stock solution (in DMSO)

-

96-well cell culture plates

-

Crystal Violet solution (0.5% w/v in 20% methanol)

-

Methanol

-

Sorensen's buffer (0.1 M sodium citrate, 0.1 M citric acid, 50% ethanol, pH 4.2)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of 2-Hydroxycarbazole in complete medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

Staining:

-

Carefully remove the medium.

-

Wash the cells gently with PBS.

-

Fix the cells with 100 µL of methanol for 15 minutes.

-

Remove the methanol and air-dry the plates.

-

Add 50 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

-

Wash the plates with tap water to remove excess stain and air-dry.

-

-

Quantification:

-

Add 100 µL of Sorensen's buffer to each well to solubilize the stain.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is a standard method for analyzing the effect of a compound on cell cycle distribution.

Objective: To determine the effect of 2-Hydroxycarbazole on the cell cycle progression of cancer cells.

Materials:

-

Target cancer cell line (e.g., HCT116)

-

Complete cell culture medium

-

2-Hydroxycarbazole

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with 2-Hydroxycarbazole at its IC50 concentration for 48 hours. Include a vehicle-treated control.

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash the cells with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the samples using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.

Signaling Pathways

While direct evidence for the modulation of specific signaling pathways by 2-Hydroxycarbazole is limited, the broader class of carbazole derivatives has been shown to interact with key pathways involved in cancer, neuroprotection, and inflammation. The following diagrams illustrate these generalized pathways. It is critical to note that these representations are based on the activities of various carbazole derivatives and may not be directly applicable to 2-Hydroxycarbazole itself. Further research is required to elucidate the specific molecular targets of 2-Hydroxycarbazole.

Potential Apoptotic Pathway in Cancer (Generalized for Carbazoles)

Carbazole derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This often involves the activation of caspases and modulation of Bcl-2 family proteins.

Caption: Generalized intrinsic apoptotic pathway potentially modulated by carbazole derivatives.

Potential Neuroprotective Signaling (Generalized for Carbazoles)

Certain carbazole derivatives have demonstrated neuroprotective effects, potentially through the activation of pro-survival signaling cascades like the PI3K/Akt pathway.

Caption: Simplified PI3K/Akt neuroprotective pathway potentially activated by carbazole derivatives.

Potential Anti-inflammatory Signaling (Generalized for Carbazoles)

The anti-inflammatory properties of some carbazole derivatives may be attributed to the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.

Caption: Generalized NF-κB anti-inflammatory pathway potentially inhibited by carbazole derivatives.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial screening and characterization of the anticancer activity of a compound like 2-Hydroxycarbazole.

Caption: A representative workflow for the preclinical evaluation of 2-Hydroxycarbazole's anticancer activity.

Conclusion and Future Directions

The available data suggests that 2-Hydroxycarbazole is a promising candidate for further investigation as an anticancer agent, exhibiting potent cytotoxicity against colorectal cancer cells at sub-micromolar concentrations. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to validate and expand upon these findings.

Future research should focus on:

-

Elucidating the precise molecular mechanism of action: While apoptosis is implicated, the specific upstream signaling pathways affected by 2-Hydroxycarbazole remain to be identified. Investigating its effects on the MAPK and NF-κB pathways, which are known to be modulated by other carbazole derivatives, would be a logical next step.

-

In vivo efficacy and toxicity studies: The promising in vitro data needs to be translated into animal models to assess the therapeutic potential and safety profile of 2-Hydroxycarbazole.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of novel derivatives of 2-Hydroxycarbazole could lead to the identification of compounds with improved potency and selectivity.

-

Exploring other therapeutic areas: While this guide has focused on anticancer activity, the potential neuroprotective and anti-inflammatory properties of 2-Hydroxycarbazole, suggested by the activity of the broader carbazole family, warrant investigation.

This technical guide serves as a comprehensive starting point for researchers dedicated to unlocking the full therapeutic potential of 2-Hydroxycarbazole and its derivatives.

2-Hydroxycarbazole: A Versatile Scaffold for Synthesis in Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxycarbazole, a heterocyclic aromatic compound, has emerged as a privileged scaffold in synthetic chemistry. Its unique structural features, including a reactive hydroxyl group and a modifiable nitrogen atom within the carbazole nucleus, offer a versatile platform for the construction of a diverse array of functionalized molecules. This guide provides a comprehensive overview of 2-hydroxycarbazole as a building block, detailing its key reactions, providing experimental protocols, and summarizing its applications in medicinal chemistry and materials science. The inherent biological activity of the carbazole core, coupled with the synthetic handles provided by the hydroxyl group, makes 2-hydroxycarbazole a molecule of significant interest for the development of novel therapeutics and advanced organic materials.[1]

Chemical Reactivity and Synthetic Applications

The reactivity of 2-hydroxycarbazole is centered around three primary sites: the hydroxyl group, the nitrogen atom of the pyrrole ring, and the aromatic carbocyclic rings. This multi-faceted reactivity allows for a wide range of chemical transformations, enabling the synthesis of complex molecular architectures.

N-Alkylation

Chemoselective N-alkylation of 2-hydroxycarbazole is a fundamental transformation that allows for the introduction of various side chains, which can significantly modulate the biological activity and physicochemical properties of the resulting derivatives.[1] This reaction is typically achieved using a strong base to deprotonate the nitrogen, followed by the addition of an alkyl halide.

Table 1: N-Alkylation of 2-Hydroxycarbazole

| Alkylating Agent | Base | Solvent | Yield (%) | Reference |

| Various Alkyl Halides | NaH | THF/DMF | 87-96 | [1] |

| Butyl Bromide | NaH | THF/DMF | Low (initially) | [2] |

| Butyl Bromide | BuLi | THF | - | [2] |

Experimental Protocol: Chemoselective N-Alkylation of 2-Hydroxycarbazole [1][2]

-

Deprotonation: To a solution of 2-hydroxycarbazole (1.0 eq.) in a mixture of anhydrous tetrahydrofuran (THF) and dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

-

Stirring: Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the cessation of hydrogen gas evolution.

-

Alkylation: Add the desired alkyl halide (1.1 eq.) dropwise to the reaction mixture at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Workflow for N-Alkylation

Caption: Workflow for the N-alkylation of 2-hydroxycarbazole.

O-Alkylation and O-Arylation

The hydroxyl group of 2-hydroxycarbazole provides a handle for O-alkylation and O-arylation reactions, further expanding the diversity of accessible derivatives. These reactions typically proceed under basic conditions or can be achieved through methods like the Mitsunobu reaction for O-alkylation or palladium-catalyzed cross-coupling for O-arylation.

Oxidative Coupling

Oxidative coupling reactions of 2-hydroxycarbazole lead to the formation of dimeric and higher-order structures.[3][4] Vanadium-catalyzed regioselective oxidative coupling has been shown to produce dimers with an ortho-ortho' coupling pattern with high selectivity.[3][4] These bis(hydroxycarbazole) structures are found in a number of natural products with promising biological activities.[3][5]

Table 2: Vanadium-Catalyzed Oxidative Coupling of 2-Hydroxycarbazole [3]

| Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| V(O)(OiPr)Cl2 (10) | 2-MeTHF | 24 | 75 |

| V(O)(OiPr)Cl2 (10) | CH2Cl2 | 24 | 60 |

| Salen-V(O) (10) | 2-MeTHF | 24 | 85 |

Experimental Protocol: Vanadium-Catalyzed Oxidative Coupling [3]

-

Catalyst Preparation: Prepare the vanadium catalyst solution in the chosen solvent.

-

Reaction Setup: To a solution of 2-hydroxycarbazole (0.1 mmol) in the solvent (1 mL) under an oxygen atmosphere, add the vanadium catalyst (10 mol%).

-

Reaction Execution: Stir the reaction mixture at room temperature for the specified time.

-

Monitoring: Monitor the reaction progress by TLC or 1H NMR.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

2-Hydroxycarbazole and its derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of highly functionalized carbazole derivatives.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Applications in Drug Development

The carbazole scaffold is a well-established pharmacophore present in numerous biologically active natural products and synthetic drugs.[6] Derivatives of 2-hydroxycarbazole have shown significant promise as anticancer and antimicrobial agents.

Anticancer Activity

Derivatives of 2-hydroxycarbazole have been reported to exhibit potent anticancer activity against a range of cancer cell lines.[1][7] The mechanism of action often involves the inhibition of key signaling pathways, such as the STAT3 pathway, which is crucial for tumor cell growth and survival.[8]

Table 3: Anticancer Activity of 2-Hydroxycarbazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 10 | HepG2 | 7.68 | [7] |

| Compound 10 | HeLa | 10.09 | [7] |

| Compound 10 | MCF7 | 6.44 | [7] |

| Compound 9 | HeLa | 7.59 | [7] |

| Compound 11b | MDA-MB-231 (migration inhibition) | - | [9] |

Signaling Pathway: STAT3 Inhibition by 2-Hydroxycarbazole Derivatives

Caption: Inhibition of the STAT3 signaling pathway.

Antimicrobial Activity

A variety of 2-hydroxycarbazole derivatives have been synthesized and evaluated for their antimicrobial properties, demonstrating activity against both Gram-positive and Gram-negative bacteria.[10]

Table 4: Antimicrobial Activity of 2-Hydroxycarbazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 56c | MRSA CCARM 3167 | 0.5 | [10] |

| Compound 56c | E. coli | 0.5 | [10] |

| Compound 38b | A. niger | 0.49 | [10] |

| Compound 30f | MRSA (N315) | 4 | [10] |

| 4-[4-(benzylamino)butoxy]-9H-carbazole | S. aureus ATCC 29213 | 30 | [11] |

Applications in Materials Science

The carbazole moiety is well-known for its excellent hole-transporting properties and high thermal stability, making it a valuable component in organic electronic devices.[1] 2-Hydroxycarbazole serves as a key building block for the synthesis of materials used in Organic Light-Emitting Diodes (OLEDs). The hydroxyl group can be functionalized to tune the electronic properties and morphology of the resulting materials.

Conclusion

2-Hydroxycarbazole is a highly versatile and valuable building block in modern synthetic chemistry. Its accessible functional groups and rigid aromatic core provide a robust platform for the development of a wide range of molecules with significant potential in both medicine and materials science. The synthetic methodologies outlined in this guide, coupled with the demonstrated biological and electronic properties of its derivatives, underscore the continued importance of 2-hydroxycarbazole in advancing these fields. Future research will undoubtedly continue to unlock new applications for this remarkable scaffold.

References

- 1. Asymmetric Oxidative Coupling of Phenols and Hydroxycarbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vanadium-Catalyzed Regioselective Oxidative Coupling of 2-Hydroxycarbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DSpace [repository.upenn.edu]

- 6. Asymmetric oxidative coupling of hydroxycarbazoles: Facile synthesis of (+)-bi-2-hydroxy-3-methylcarbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

The Carbazole Core: A Technical Guide for Drug Discovery and Materials Science

For Researchers, Scientists, and Drug Development Professionals

The carbazole moiety, a tricyclic aromatic heterocycle, stands as a "privileged scaffold" in modern chemistry.[1][2] Its unique electronic properties, rigid planar structure, and amenability to functionalization have established it as a cornerstone in the development of both life-saving pharmaceuticals and next-generation organic electronics.[3] This technical guide provides an in-depth exploration of the carbazole family of compounds, detailing their synthesis, physicochemical properties, and applications, with a focus on quantitative data and experimental methodologies for researchers in drug development and materials science.

Core Structure and Physicochemical Properties

Carbazole consists of two benzene rings fused to a central five-membered nitrogen-containing ring.[4] This large π-conjugated system is responsible for its characteristic electronic and photophysical properties. The parent compound, 9H-carbazole, was first isolated from coal tar in 1872.[5][6]

Carbazole is a white crystalline solid with a high melting point and good thermal stability.[7][8] Its chemical reactivity is centered on the nitrogen atom and the electron-rich positions 3, 6, 1, and 8 of the carbazole ring system.[7]

Table 1: Physical and Chemical Properties of Carbazole

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₉N | [7] |

| Molar Mass | 167.21 g/mol | [7][9] |

| Melting Point | 246 °C | [7] |

| Boiling Point | 354.8 °C | [7] |

| Density | 1.1035 g/cm³ at 18 °C | [7] |

| Solubility | Practically insoluble in water; Soluble in acetone, pyridine, aromatic hydrocarbons. | [7] |

| Spectroscopy | Exhibits strong fluorescence and long phosphorescence upon UV exposure. | [9] |

Synthesis of the Carbazole Nucleus

The construction of the carbazole framework can be achieved through various classical and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the tolerance of functional groups.

Classical Synthesis Methods

-

Borsche-Drechsel Cyclization: This reaction involves the acid-catalyzed cyclization of cyclohexanone arylhydrazones to form tetrahydrocarbazoles, which can then be aromatized to the corresponding carbazole.[10][11][12] It is a variation of the Fischer indole synthesis.[10]

-

Bucherer Carbazole Synthesis: This method synthesizes carbazoles from the reaction of a naphthol with an aryl hydrazine in the presence of sodium bisulfite.

-

Graebe-Ullmann Reaction: In this reaction, an N-phenyl-1,2-diaminobenzene is converted into a 1,2,3-triazole, which upon heating, extrudes nitrogen gas to form the carbazole ring.

Modern Synthetic Methods

Modern synthetic chemistry offers more efficient and versatile routes to functionalized carbazoles, often employing transition metal catalysis.

-

Palladium-Catalyzed Synthesis: Palladium catalysts are widely used for the construction of carbazoles through intramolecular C-H activation and C-N bond formation from biaryl amide precursors.[13][14] This method offers excellent control over the substitution pattern.[13]

-

Gold and Other Metal-Catalyzed Cyclizations: Gold catalysts can efficiently promote the cyclization of indole-tethered allenes to furnish the carbazole skeleton under mild conditions.[15] Other transition metals like rhodium and iridium have also been employed in carbazole synthesis.[16]

Applications in Medicinal Chemistry

The carbazole scaffold is a key component in numerous biologically active molecules and approved drugs, demonstrating a wide range of pharmacological activities including anticancer, antibacterial, antiviral, anti-inflammatory, and neuroprotective effects.[2][17]

Anticancer Agents

Carbazole derivatives have shown significant promise in oncology, with several compounds progressing to clinical use. Their mechanisms of action are diverse, often involving interactions with DNA or key signaling proteins.[18][19]

-

Ellipticine: This natural alkaloid is a potent anticancer agent that functions primarily through DNA intercalation and inhibition of topoisomerase II, an enzyme crucial for DNA replication.[20] This disruption of DNA processes leads to apoptosis in rapidly dividing cancer cells.

-

Alectinib: An FDA-approved drug for the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[6] Alectinib is a tyrosine kinase inhibitor that specifically targets the ALK protein, blocking downstream signaling pathways like PI3K/AKT and MAPK, which are critical for cancer cell proliferation and survival.[1][15]

-

Midostaurin: This multi-kinase inhibitor is approved for treating FLT3-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis.[3][21] It inhibits Fms-like tyrosine kinase 3 (FLT3), KIT, and other receptor tyrosine kinases, thereby blocking the signaling pathways that drive the uncontrolled growth of cancer cells.[3][21]

Table 2: Selected Carbazole-Based Drugs and their Biological Targets

| Drug | Therapeutic Area | Primary Molecular Target(s) | Reference(s) |

| Ellipticine | Oncology | DNA Topoisomerase II, DNA Intercalation | [20] |

| Alectinib | Oncology (NSCLC) | Anaplastic Lymphoma Kinase (ALK) | [6] |

| Midostaurin | Oncology (AML) | Fms-like tyrosine kinase 3 (FLT3), KIT | [3][21] |

| Carvedilol | Cardiovascular | β1 and β2 Adrenergic Receptors | [6] |

| Carprofen | Anti-inflammatory | Cyclooxygenase (COX) enzymes | [6] |

Cardiovascular and Anti-inflammatory Drugs

-

Carvedilol: A non-selective beta-blocker used to treat high blood pressure and heart failure.[6] It blocks the action of epinephrine and norepinephrine on β-adrenergic receptors, and also exhibits alpha-1 blocking activity.[5]

-

Carprofen: A non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine to relieve pain and inflammation.[6]

Signaling Pathways

The therapeutic effects of carbazole-based drugs are a direct result of their interaction with specific cellular signaling pathways.

Ellipticine exerts its cytotoxic effects through a multi-modal mechanism. Its planar structure allows it to intercalate between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription. Furthermore, it inhibits topoisomerase II, preventing the re-ligation of DNA strands and leading to double-strand breaks and apoptosis.[4]

Caption: Mechanism of action for the anticancer drug Ellipticine.

In certain cancers, a chromosomal rearrangement leads to the formation of an EML4-ALK fusion oncogene. The resulting fusion protein has constitutively active kinase activity, which drives downstream signaling through pathways such as PI3K/AKT and MAPK, promoting cell proliferation and survival. Alectinib binds to the ATP-binding site of the ALK kinase domain, inhibiting its activity and blocking these downstream signals.[15]

Caption: Alectinib inhibits the constitutively active EML4-ALK signaling pathway.

Mutations in the FLT3 receptor, such as internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and lead to its constitutive activation. This drives downstream signaling through pathways like STAT5 and p38 MAPK, promoting leukemic cell proliferation and survival. Midostaurin inhibits the kinase activity of the mutated FLT3 receptor, blocking these oncogenic signals.[3]

Caption: Midostaurin inhibits signaling from the mutated FLT3 receptor in AML.

Applications in Materials Science

The excellent hole-transporting properties, high charge-carrier mobility, and thermal stability of carbazole derivatives make them ideal materials for organic electronics.[8] They are extensively used in the fabrication of Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and photorefractive polymers.[3][22]

-

Polyvinylcarbazole (PVK): One of the most well-known carbazole-based polymers, PVK is a photoconductive polymer that has been a benchmark material in xerography and is used in photorefractive polymers and as a host material in OLEDs.[23][24]

-

4,4'-N,N'-dicarbazole-biphenyl (CBP): A widely used host material in phosphorescent OLEDs due to its high triplet energy and good hole-transporting capabilities.[22]

Table 3: Performance of Selected Carbazole-Based Materials in OLEDs

| Material | Role in OLED | Max. External Quantum Efficiency (EQE) | Luminance (cd/m²) | Emission Color | Reference(s) |

| CZ-1 Derivative | Emitter | 8.6% | 4130 | Greenish-Blue | [22][25] |

| CZ-2 Derivative | Emitter | 9.5% | 4104 | Greenish-Blue | [22][25] |

| TPD Derivative | Emitter | 1.5% | 1729 | N/A | [22][25] |

| Carbazole/Fluorene Fluorophore | Emitter | N/A | N/A | N/A | [26] |

Note: Performance characteristics are highly dependent on the specific device architecture.

The photophysical properties of carbazole derivatives, such as their fluorescence quantum yield, are critical for their application in OLEDs.

Table 4: Photophysical Properties of Selected Carbazole Derivatives

| Compound Class | Fluorescence Quantum Yield (ΦF) | Solvent | Reference(s) |

| Carbazole-based Fluorophores | 0.72 - 0.89 | Dichloromethane | [17] |

| Wittig-Horner Synthesized Derivatives | 0.88 - 1.00 | Dichloromethane | [27] |

| Carbazole/Fluorene-fused Aza-BODIPYs | 0.49 - 0.66 | N/A | [28] |

| Carbazole/Fluorene-substituted Bipyridines | up to 0.99 | N/A | [26] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of the carbazole core and a key carbazole-based polymer.

Synthesis of Tetrahydrocarbazole via Borsche-Drechsel Cyclization

This protocol describes a representative procedure for the synthesis of a tetrahydrocarbazole, a common precursor to fully aromatic carbazoles.

Workflow:

Caption: General workflow for the Borsche-Drechsel cyclization.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the arylhydrazine hydrochloride (1.0 equivalent) and glacial acetic acid.[7]

-

Addition of Ketone: Heat the mixture to reflux with stirring. Add cyclohexanone (1.0 - 1.2 equivalents) dropwise to the refluxing solution over 30 minutes.[7]

-

Reaction: Continue heating the reaction mixture at reflux for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[7]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water. The crude product will precipitate.[7]

-

Neutralization: Slowly add a saturated sodium bicarbonate solution to the acidic mixture until effervescence ceases.[7]

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water.[7]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure tetrahydrocarbazole.[7]

Synthesis of Polyvinylcarbazole (PVK) by Radical Polymerization

This protocol outlines a general procedure for the synthesis of PVK, a widely used carbazole-containing polymer.

Methodology:

-

Monomer Preparation: Dissolve the monomer, N-vinylcarbazole (NVK), in a suitable solvent such as 1,4-dioxane in a reaction vial.[23]

-

Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN), to the solution.[24] For controlled polymerization like RAFT, a chain transfer agent is also added at this stage.[23]

-

Degassing: Purge the resulting solution with an inert gas (e.g., argon) for 10-15 minutes to remove dissolved oxygen, which can inhibit radical polymerization.[23]

-

Polymerization: Seal the reaction vessel and heat it to the desired temperature (e.g., 70 °C) using an oil bath or a microwave reactor. Maintain the temperature for the specified reaction time (e.g., 25 minutes to several hours).[23]

-

Quenching: Stop the polymerization by rapidly cooling the reaction vial in an ice-water bath and exposing the solution to air.[23]

-

Isolation and Purification: Isolate the polymer by precipitation in a non-solvent, such as cold acetone or methanol. Collect the polymer by filtration. Purify the PVK by redissolving it in a good solvent (e.g., chloroform) and re-precipitating it in the non-solvent. Repeat this process several times.[23]

-

Drying: Dry the purified polymer under vacuum to a constant weight.[23]

Conclusion

The carbazole family of compounds represents a remarkably versatile and enduring scaffold in chemical science. From their origins in coal tar to their current prominence in targeted cancer therapies and high-performance organic electronics, carbazoles continue to be a source of significant innovation. The synthetic methodologies outlined, coupled with a deeper understanding of their structure-property relationships and mechanisms of action, provide a robust foundation for researchers and scientists. The continued exploration of this privileged structure promises to unlock new therapeutic interventions and advanced materials, further solidifying the importance of the carbazole core in addressing critical challenges in health and technology.

References

- 1. drugs.com [drugs.com]

- 2. [PDF] Diverse pharmacological actions of potential carbazole derivatives by influencing various pathways of molecular signaling | Semantic Scholar [semanticscholar.org]

- 3. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of antineoplastic action of an anticancer drug ellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carvedilol induces biased β1 adrenergic receptor-nitric oxide synthase 3-cyclic guanylyl monophosphate signalling to promote cardiac contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carvedilol induces biased β1 adrenergic receptor-nitric oxide synthase 3-cyclic guanylyl monophosphate signalling to promote cardiac contractility [escholarship.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 11. Borsche–Drechsel cyclization | Semantic Scholar [semanticscholar.org]

- 12. wjarr.com [wjarr.com]

- 13. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]

- 16. Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benthamdirect.com [benthamdirect.com]

- 19. Carbazole Derivatives as STAT Inhibitors: An Overview [mdpi.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. What is the mechanism of Midostaurin? [synapse.patsnap.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Polyvinylcarbazole - Wikipedia [en.wikipedia.org]

- 25. Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Carbazole/fluorene-substituted 5-phenyl-2,2′-bipyridine D–π–A fluorophores: photophysical data, hyperpolarizability and CT-indices - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. Carbazole‐ and Fluorene‐Fused Aza‐BODIPYs: NIR Fluorophores with High Brightness and Photostability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxycarbazole (CAS 86-79-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxycarbazole (CAS 86-79-3), a heterocyclic aromatic compound with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic profile, synthesis methodologies, and biological activities. Particular emphasis is placed on its role in modulating intracellular calcium signaling and inducing apoptosis, highlighting its potential as a lead compound in drug discovery. Experimental protocols and visual representations of key biological pathways are included to facilitate further research and development.

Physicochemical Properties

2-Hydroxycarbazole, also known as 2-carbazolol, is a solid, grey powder at room temperature. Its core structure consists of a carbazole scaffold with a hydroxyl group substituted at the second position. This hydroxyl group significantly influences its chemical reactivity and solubility.

Table 1: Physicochemical Data of 2-Hydroxycarbazole

| Property | Value | Reference(s) |

| CAS Number | 86-79-3 | [1] |

| Molecular Formula | C₁₂H₉NO | [2] |

| Molecular Weight | 183.21 g/mol | [2] |

| Appearance | Grey powder/crystals | [3][4] |

| Melting Point | 270-273 °C | |

| Boiling Point | 316.88 °C (estimated) | [2] |

| Solubility | Sparingly soluble in water (0.022 g/L at 25 °C) and ethanol. Soluble in non-polar solvents like chloroform and polar aprotic solvents like DMSO. | [3][5] |

| pKa | 10.05 ± 0.30 (predicted) | [2] |

Spectroscopic Data

The structural elucidation of 2-Hydroxycarbazole is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference(s) |

| 10.9 | s | N-H | [6] |

| 9.42 | s | O-H | [6] |

| 7.92 | d | Aromatic H | [6] |

| 7.86 | d | Aromatic H | [6] |

| 7.39 | t | Aromatic H | [6] |

| 7.25 | t | Aromatic H | [6] |

| 7.08 | d | Aromatic H | [6] |